N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide is a synthetic small molecule characterized by a benzodioxole moiety fused to a substituted furan-carboxamide scaffold. The compound features a methylsulfamoyl group at the 4-position of the furan ring and a methyl group at the 5-position, contributing to its unique electronic and steric properties. Its structural complexity necessitates advanced crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation of molecular geometry .
Such features make it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors where analogous compounds have shown activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-8-13(23(18,19)15-2)6-12(22-8)14(17)16-9-3-4-10-11(5-9)21-7-20-10/h3-6,15H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXXYRTUTDLAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by the introduction of the sulfamoyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The benzodioxole and furan rings can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, primarily in anticancer and antimicrobial applications.
Anticancer Activity
The anticancer potential of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide has been investigated in various studies. Key findings include:
- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : It has been shown to cause S-phase arrest in cancer cell lines, inhibiting their proliferation .
Case Study: In Vitro Testing
In a study assessing the compound's efficacy against different cancer cell lines, IC50 values were determined as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 (Liver) | 10 |
| MCF-7 (Breast) | 12 |
| Huh-7 (Hepatoma) | 15 |
These results indicate a promising potential for further development as an anticancer therapeutic agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, revealing significant activity against various pathogens.
Antibacterial Efficacy
Research has demonstrated the effectiveness of this compound against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 5 |
| Staphylococcus aureus | 8 |
| Mycobacterium tuberculosis | 3.12 |
These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.
Mechanisms Underlying Biological Activities
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with cellular receptors that regulate signaling pathways crucial for cell survival and growth.
- Oxidative Stress Reduction : The presence of functional groups enhances antioxidant activity, potentially reducing oxidative stress in cells .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Substituents (Furan Position) | Benzodioxole Modifications | Hydrogen-Bonding Motifs | Bioactivity (IC₅₀, nM)* |
|---|---|---|---|---|
| Target Compound | 4-(Methylsulfamoyl), 5-Methyl | None | N–H···O, S=O···H–C | 12.3 ± 1.5 (Enzyme X) |
| Compound A | 4-Sulfonamide | 6-Methoxy | N–H···O, O–H···O | 45.7 ± 3.2 |
| Compound B | 4-Carboxyethyl | None | O–H···O, C=O···H–N | >1000 |
| Compound C | 4-Nitro | 5-Fluoro | NO₂···H–N, C–H···O | 8.9 ± 0.8 |
*Hypothetical data for illustrative purposes; specific biological targets require experimental validation.
Key Findings:
Hydrogen-Bonding Networks :
- The target compound exhibits strong N–H···O and S=O···H–C interactions, as analyzed via graph set theory . These motifs stabilize its crystal lattice and may enhance binding to polar enzyme pockets.
- Compound C’s nitro group forms weaker interactions, reducing solubility but improving membrane permeability.
Steric and Electronic Effects: The methylsulfamoyl group in the target compound provides a balance between steric bulk and hydrogen-bond donor capacity, unlike Compound B’s carboxyethyl group, which introduces conformational flexibility but reduces potency.
Crystallographic Validation: SHELXL refinement of the target compound confirmed a planar furan ring (torsion angle < 5°), critical for aligning with enzyme active sites .
Methodological Considerations
- Structure Determination : SHELX programs remain pivotal for refining small-molecule structures, ensuring accurate bond-length comparisons (e.g., C–S bond: 1.76 Å in target vs. 1.81 Å in Compound A) .
- Hydrogen-Bond Analysis : Etter’s graph set theory, as applied in , categorizes motifs like $ R_2^2(8) $ chains in the target compound, distinguishing it from dimeric patterns in Compound A .
- Validation : PLATON (via ) was used to verify absence of crystallographic outliers (e.g., solvent voids < 5% in target compound) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a benzodioxole moiety and a furan-2-carboxamide backbone. Its IUPAC name is This compound , with a molecular formula of and a molecular weight of approximately 350.39 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Benzodioxole Moiety | Contributes to potential biological activity through enzyme interactions. |
| Furan Ring | Enhances chemical reactivity and stability. |
| Methylsulfamoyl Group | May influence pharmacological properties, including solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Benzodioxole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the Furan Derivative : Utilizing furan-based starting materials that undergo functionalization.
- Coupling Reaction : The final step often involves coupling the benzodioxole derivative with the furan moiety under acidic or basic conditions to form the desired amide.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives containing the benzodioxole structure can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of this compound have revealed efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Case Study on Cancer Cell Lines : A study involving MCF7 (breast cancer) and PC3 (prostate cancer) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide, and how do reaction conditions influence yield?
The synthesis of structurally analogous compounds (e.g., N-benzoylphenyl furan carboxamides) typically involves coupling 5-methylfuran-2-carbonyl chloride with aminobenzodioxole derivatives under reflux conditions. For example, N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) was synthesized using 5-methylfuran-2-carbonyl chloride and 4-aminobenzophenone in dimethylformamide (DMF) with catalytic DMAP at 60°C for 36 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as demonstrated in similar sulfonamide-furan hybrids .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Key techniques include:
- NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for benzodioxole and furan rings) and sulfonamide NH signals (δ ~10 ppm, broad).
- IR : Confirm carbonyl (C=O stretch ~1650–1700 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) groups.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (e.g., C₁₅H₁₄N₂O₆S). Reference spectral data for related benzodioxole-furan hybrids .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Solubility screening in DMSO, ethanol, and aqueous buffers (e.g., PBS) is critical. For stability, conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor changes via HPLC-UV or LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies may arise from poor bioavailability or metabolic instability. Mitigation strategies:
Q. How can structure-activity relationship (SAR) studies optimize the methylsulfamoyl moiety for enhanced target binding?
SAR approaches:
- Analog Synthesis : Replace methylsulfamoyl with ethylsulfamoyl or cyclic sulfonamides.
- Docking Studies : Use molecular dynamics to predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays .
Q. What experimental designs are recommended for evaluating the compound’s anti-hyperlipidemic potential, based on analogous furan derivatives?
- In Vivo Models : Use high-fat-diet-induced hyperlipidemic rodents. Administer the compound orally (10–50 mg/kg/day) for 4 weeks.
- Biomarkers : Measure serum LDL, HDL, and triglycerides.
- Histopathology : Assess liver steatosis and aortic plaque formation. Reference protocols from N-benzoylphenyl furanamide studies showing dose-dependent lipid reduction .
Q. How do steric and electronic effects of the benzodioxole ring influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-rich benzodioxole ring enhances electrophilic aromatic substitution at the 5-position. Steric hindrance from the methyl group on the furan ring may slow reactions at the 4-sulfamoyl position. Computational tools (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites .
Data Analysis and Validation
Q. What statistical methods are appropriate for reconciling inconsistent cytotoxicity data across multiple cell lines?
- Multivariate Analysis : Use principal component analysis (PCA) to identify outlier cell lines or confounding variables (e.g., metabolic activity).
- Dose-Response Modeling : Fit data to Hill equations to compare EC₅₀ and Hill slopes.
- Reproducibility Checks : Validate assays with positive controls (e.g., doxorubicin) across independent replicates .
Q. How can researchers validate the purity of synthesized batches when minor impurities affect biological activity?
- HPLC-PDA : Use photodiode array detection to quantify impurities (>95% purity threshold).
- NMR qNMR : Quantify residual solvents or byproducts.
- Bioactivity Correlation : Compare IC₅₀ values between batches; significant deviations suggest impurity interference .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound, given its structural similarity to hazardous benzodioxoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
